molecular formula C23H30BrNO4 B1235532 1-(2-(o-Methoxyphenoxy)ethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide

1-(2-(o-Methoxyphenoxy)ethyl)-4-phenylisonipecotic acid ethyl ester hydrobromide

Cat. No.: B1235532
M. Wt: 464.4 g/mol
InChI Key: NRWCOFJDQUQWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Tenax TA is synthesized through the polymerization of 2,6-diphenyl-p-phenylene oxide. The polymerization process involves the use of a catalyst and specific reaction conditions to achieve the desired polymer structure. The resulting polymer is then processed into a porous form with a specific mesh size, typically 60-80 mesh .

Industrial Production Methods

In industrial settings, Tenax TA is produced in large quantities using advanced polymerization techniques. The polymer is extruded and processed into the desired mesh size, ensuring uniformity and consistency in its adsorptive properties. The final product is often preconditioned and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Tenax TA primarily undergoes adsorption reactions, where it adsorbs volatile organic compounds from the air or other media. It is also used in thermal desorption processes, where the adsorbed compounds are released upon heating .

Common Reagents and Conditions

The adsorption process typically involves exposing Tenax TA to a stream of air or gas containing the target compounds. The conditions for adsorption include maintaining a specific temperature and flow rate to optimize the adsorption efficiency. For thermal desorption, the polymer is heated to release the adsorbed compounds, which are then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) .

Major Products Formed

The major products formed during the adsorption process are the adsorbed volatile organic compounds, which can include hydrocarbons, pesticides, and biogenic volatile organic compounds. During thermal desorption, these compounds are released in their original form for analysis .

Scientific Research Applications

Mechanism of Action

The mechanism by which Tenax TA exerts its effects is primarily through physical adsorption. The porous structure of the polymer provides a large surface area for the adsorption of volatile organic compounds. The hydrophobic nature of the polymer enhances its affinity for non-polar compounds, allowing for efficient adsorption. During thermal desorption, the adsorbed compounds are released upon heating, enabling their analysis .

Comparison with Similar Compounds

Tenax TA is unique in its combination of high thermal stability, hydrophobicity, and wide range of adsorptive capabilities. Similar compounds include:

Tenax TA stands out due to its versatility and efficiency in adsorbing a wide range of volatile organic compounds, making it a preferred choice in many scientific and industrial applications.

Properties

Molecular Formula

C23H30BrNO4

Molecular Weight

464.4 g/mol

IUPAC Name

ethyl 1-[2-(2-methoxyphenoxy)ethyl]-4-phenylpiperidine-4-carboxylate;hydrobromide

InChI

InChI=1S/C23H29NO4.BrH/c1-3-27-22(25)23(19-9-5-4-6-10-19)13-15-24(16-14-23)17-18-28-21-12-8-7-11-20(21)26-2;/h4-12H,3,13-18H2,1-2H3;1H

InChI Key

NRWCOFJDQUQWSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCOC2=CC=CC=C2OC)C3=CC=CC=C3.Br

Synonyms

2-(4-(3-methyl-2-butenyl)phenyl)propionic acid
TA 60
TA-60

Origin of Product

United States

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